4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide
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Overview
Description
4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring, an amide group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylamine with an appropriate acylating agent to form an intermediate. This intermediate is then reacted with 4-ethylcyclohexanecarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of catalysts to enhance the reaction rate and yield. For example, the use of Co-NiO dual catalysts has been reported to improve the efficiency of the reaction, making it more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
- 1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol sulfate
Uniqueness
4-ethyl-N-{1-[(4-methoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}cyclohexanecarboxamide is unique due to its specific structural features, such as the combination of a cyclohexane ring and a methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C21H32N2O3 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-ethyl-N-[1-(4-methoxyanilino)-3-methyl-1-oxobutan-2-yl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C21H32N2O3/c1-5-15-6-8-16(9-7-15)20(24)23-19(14(2)3)21(25)22-17-10-12-18(26-4)13-11-17/h10-16,19H,5-9H2,1-4H3,(H,22,25)(H,23,24) |
InChI Key |
WTFMLUMQTDIBNP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(=O)NC(C(C)C)C(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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